

Application Notes: Usp7-IN-3 in Acute Lymphoblastic Leukemia (ALL) Cell Lines

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Compound of Interest

Compound Name:	Usp7-IN-3
Cat. No.:	B8103385

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Introduction

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in various cancers, including acute lymphoblastic leukemia (ALL). USP7 regulates the stability and function of numerous proteins critical for cancer cell survival and proliferation.^[1] Its inhibition presents a multi-faceted anti-cancer strategy by impacting key cellular pathways. In T-cell acute lymphoblastic leukemia (T-ALL), USP7 plays a complex, context-dependent role by stabilizing both the tumor suppressor p53 (via MDM2) and the oncogenic protein NOTCH1.^{[1][2][3]}

Usp7-IN-3 is a potent and selective inhibitor of USP7. While specific published data on **Usp7-IN-3** in ALL cell lines is limited, these application notes provide expected outcomes and detailed protocols based on the established mechanism of USP7 inhibition and data from studies using other well-characterized USP7 inhibitors, such as P22077 and XL177A, in relevant T-ALL cell line models.^{[2][4]} The inhibition of USP7 by compounds like **Usp7-IN-3** is anticipated to induce apoptosis and reduce cell viability in ALL cells, particularly those with wild-type TP53 or a dependency on the NOTCH1 signaling pathway.^{[4][5]}

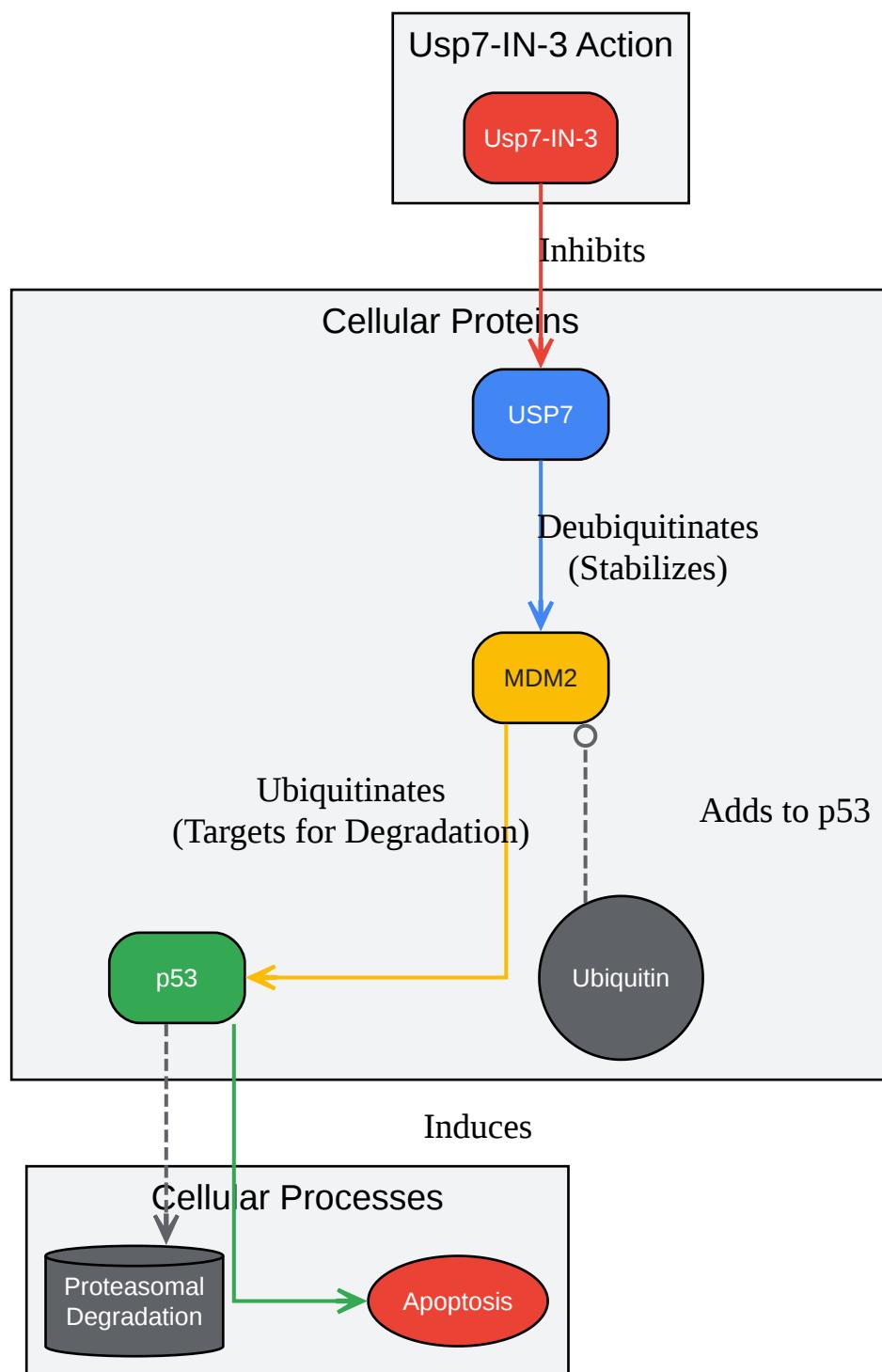
Mechanism of Action & Signaling Pathways

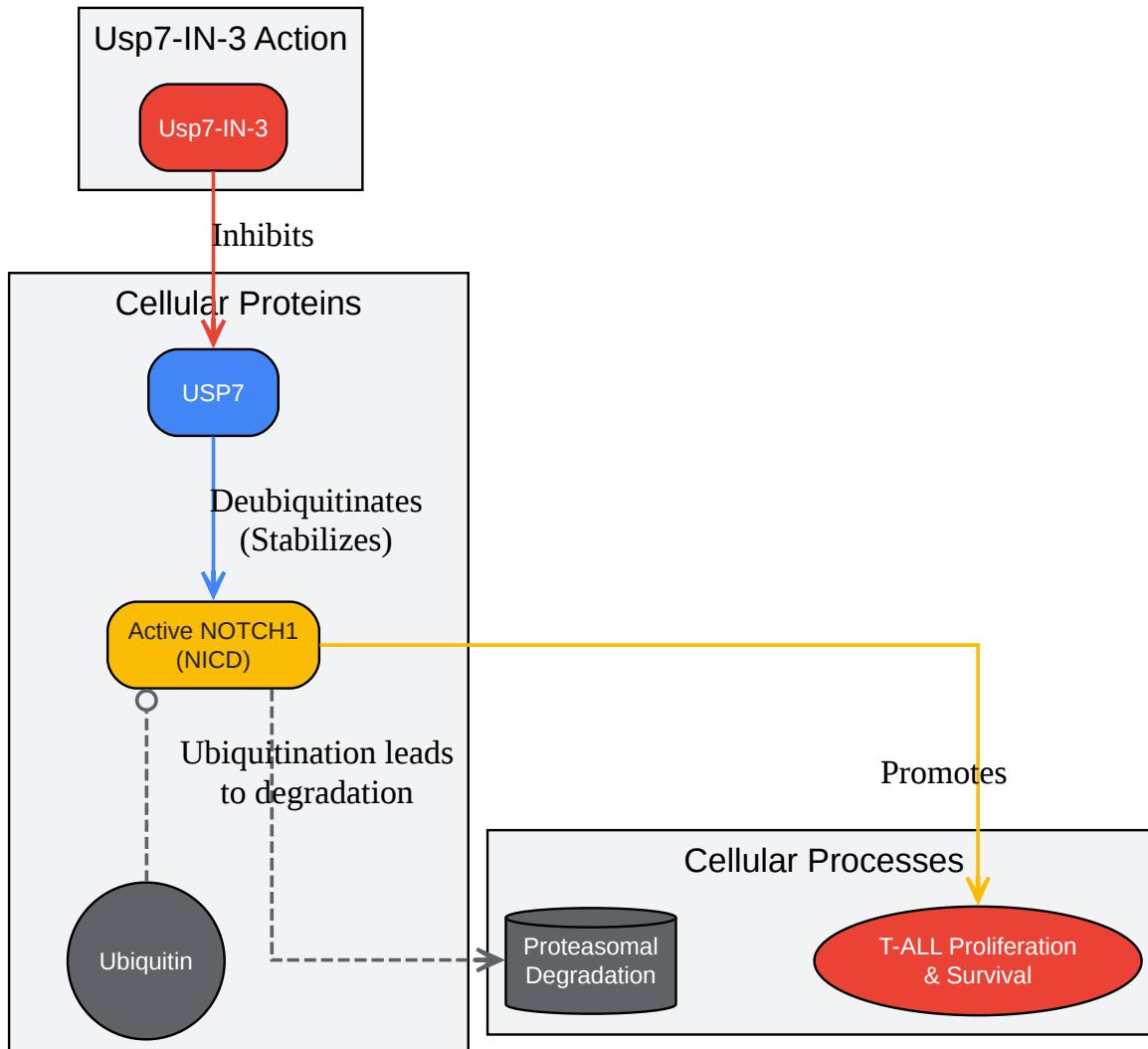
USP7 inhibition disrupts oncogenic signaling in ALL through at least two major pathways:

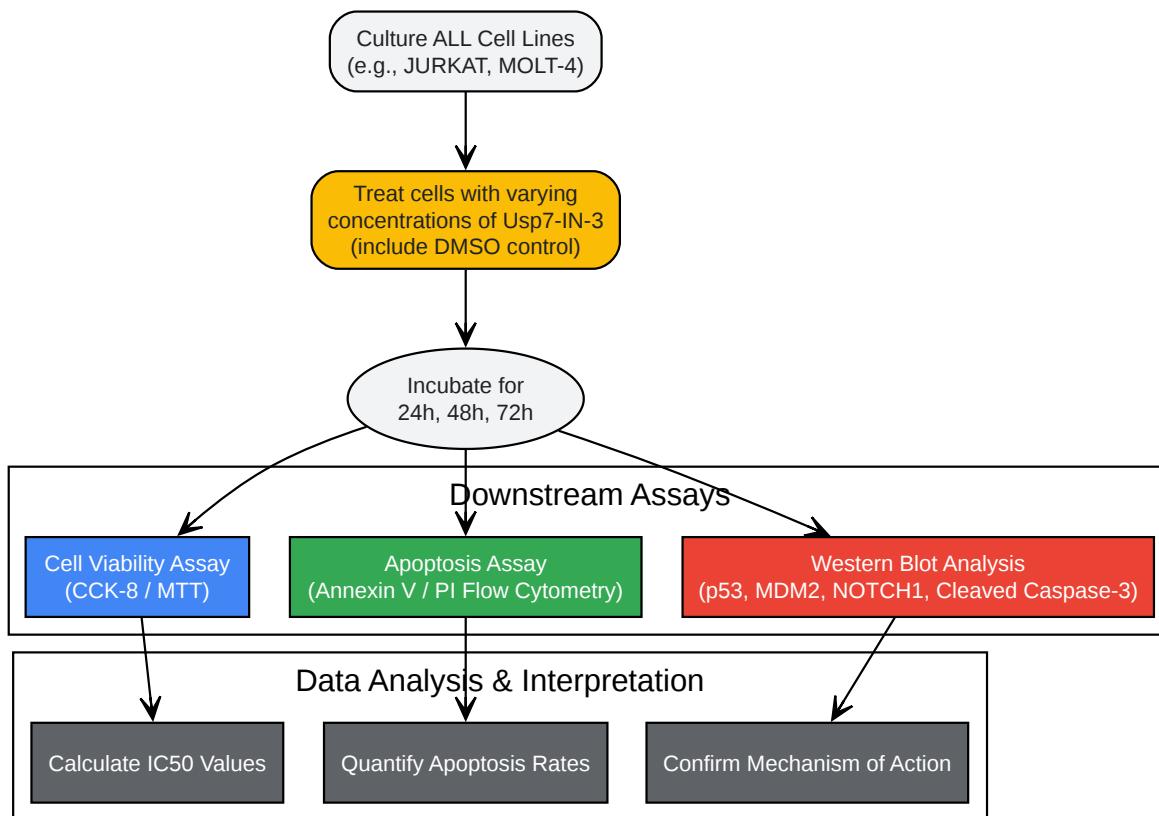
- The p53 Pathway: USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.^[1] Inhibition of USP7 leads to

the degradation of MDM2, resulting in the accumulation and activation of p53.[\[6\]](#) Activated p53 then transcriptionally upregulates target genes that induce cell cycle arrest and apoptosis.[\[4\]](#)[\[7\]](#) This mechanism is particularly relevant in TP53 wild-type cancers.[\[4\]](#)

- The NOTCH1 Pathway: In T-ALL, over 50% of cases have activating mutations in the NOTCH1 gene.[\[2\]](#) USP7 has been shown to interact with, deubiquitinate, and stabilize the active form of NOTCH1.[\[3\]](#)[\[5\]](#) By inhibiting USP7, the ubiquitination of NOTCH1 increases, leading to its degradation.[\[5\]](#) This suppresses the downstream oncogenic transcriptional program driven by NOTCH1, reducing cell proliferation and inducing apoptosis.[\[2\]](#)[\[3\]](#)







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